REACTION_CXSMILES
|
[S:1](=[O:5])(=[O:4])([OH:3])O.[C:6]1([S:20]([OH:23])(=[O:22])=[O:21])[C:15]2[CH:14]=[CH:13][CH:12]=[C:11]([S:16]([OH:19])(=[O:18])=[O:17])[C:10]=2[CH:9]=[CH:8][CH:7]=1.[Na][Na]>>[C:6]1([S:20]([OH:23])(=[O:22])=[O:21])[C:15]2[CH:14]=[C:13]([S:1]([OH:5])(=[O:4])=[O:3])[CH:12]=[C:11]([S:16]([OH:19])(=[O:18])=[O:17])[C:10]=2[CH:9]=[C:8]([S:1]([OH:3])(=[O:5])=[O:4])[CH:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)O)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na][Na]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 120° C.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated at 180°-190° C. for 23 hours
|
Duration
|
23 h
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
FILTRATION
|
Details
|
filtered through a coarse, sintered glass funnel
|
Type
|
WASH
|
Details
|
The product is washed with concentrated sulfuric acid
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=2C(=CC(=CC12)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |